5-Chloro-8-phenoxyquinoline

Description

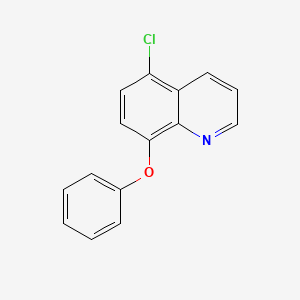

5-Chloro-8-phenoxyquinoline is a halogenated quinoline derivative characterized by a chlorine substituent at the 5-position and a phenoxy group at the 8-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in coordination chemistry, pharmaceuticals, and materials science due to their ability to chelate metal ions and modulate biological activity .

Properties

IUPAC Name |

5-chloro-8-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDFUNAWQJOZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324327 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91676-23-2 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-phenoxyquinoline can be achieved through several methods. One common approach involves the Skraup reaction, which uses glycerol, sulfuric acid, and aniline derivatives as starting materials. The reaction conditions typically involve heating the mixture to high temperatures to facilitate cyclization and formation of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 8-hydroxyquinoline followed by etherification with phenol. This method ensures high yield and purity of the final product. The process includes steps such as chloridization, extraction, neutralization, washing, separation, and drying .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-phenoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

5-Chloro-8-phenoxyquinoline derivatives have been investigated for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer and multidrug-resistant lung cancer cells. For instance, studies have demonstrated that specific derivatives can inhibit cell growth effectively, with IC50 values indicating their potency against different malignancies .

2. Antiviral Properties

The compound has also been studied for its antiviral activity, particularly against HIV-1. Molecular docking studies reveal that this compound derivatives bind effectively to the HIV-1 reverse transcriptase enzyme, suggesting potential as anti-HIV agents. The binding interactions involve significant hydrogen bonding with key amino acid residues, which may lead to the design of more effective inhibitors .

3. Antimycobacterial Activity

In addition to its anticancer and antiviral properties, this compound has shown promise in combating mycobacterial infections. Research indicates that certain derivatives possess activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various this compound derivatives on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in lung and colorectal cancer cells. The most effective derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: HIV Inhibition

In a molecular modeling study, researchers assessed the binding affinity of this compound derivatives to HIV-1 reverse transcriptase. The findings revealed that modifications to the phenoxy group enhanced binding interactions, leading to increased inhibitory potency against the virus. This study underscores the importance of structural modifications in optimizing drug efficacy .

Mechanism of Action

The mechanism of action of 5-Chloro-8-phenoxyquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interfere with other cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Solubility and Physicochemical Properties

The solubility of 5-Chloro-8-hydroxyquinoline and its derivatives is critical for pharmaceutical formulation. A study comparing 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in six solvents (283.15–323.15 K) revealed that the former exhibits higher solubility across all solvents, attributed to reduced steric hindrance and lower molecular symmetry. For example, in N-methyl-2-pyrrolidone (NMP), the solubility of 5-Chloro-8-hydroxyquinoline at 323.15 K is 0.148 mol/L, while 5,7-Dichloro-8-hydroxyquinoline reaches only 0.083 mol/L .

| Compound | Solubility in NMP (mol/L, 323.15 K) |

|---|---|

| 5-Chloro-8-hydroxyquinoline | 0.148 |

| 5,7-Dichloro-8-hydroxyquinoline | 0.083 |

The phenoxy group in 5-Chloro-8-phenoxyquinoline likely further reduces solubility in polar solvents compared to hydroxyl or sulfonic acid derivatives (e.g., 8-hydroxy-5-quinoline-sulfonic acid, CAS 84-88-8), which exhibit higher aqueous solubility due to ionizable groups .

Coordination Chemistry and Chelation

8-Hydroxyquinoline derivatives are renowned metal chelators. For instance, 5-Chloro-8-hydroxyquinoline forms stable complexes with transition metals like Fe³⁺ and Al³⁺, which are exploited in analytical chemistry and anticancer drug design . Replacing the hydroxyl group with phenoxy (as in this compound) likely diminishes chelation capacity due to the lack of an ionizable proton. In contrast, sulfonamide derivatives (e.g., 5-chloroquinoline-8-sulfonamide, CAS 299439-20-6) retain chelation ability through the sulfonamide group .

Biological Activity

5-Chloro-8-phenoxyquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can act against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Breast Cancer Cells : In vitro studies demonstrated that this compound reduces the viability of MCF-7 breast cancer cells with an IC50 value indicating significant cytotoxicity.

- Leukemia Cells : The compound exhibited potent activity against MOLT-3 cells, showcasing its potential as a therapeutic agent in hematological malignancies.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 ± 1.1 | Cytotoxic |

| MOLT-3 (Leukemia) | 12.7 ± 1.1 | Cytotoxic |

Antiviral Activity

Recent investigations have highlighted the antiviral properties of quinoline derivatives, including this compound. These compounds have shown promise in inhibiting viral replication in vitro, particularly against RNA viruses.

The antiviral activity is believed to be linked to the compound's ability to interfere with viral entry and replication processes. For example, modifications in lipophilicity and electron-withdrawing properties significantly enhance antiviral efficacy.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.